2-Bromo-4,7-dimethylbenzo[d]thiazole

Cross-coupling Medicinal Chemistry Organic Synthesis

2-Bromo-4,7-dimethylbenzo[d]thiazole (CAS 1019115-44-6) is a heterocyclic organic compound belonging to the benzothiazole family, featuring a bromine atom at the 2-position and methyl groups at the 4- and 7-positions on the fused benzene ring. It is a key synthetic intermediate in medicinal chemistry and organic synthesis, primarily valued for its role as a reactive building block in cross-coupling reactions.

Molecular Formula C9H8BrNS
Molecular Weight 242.14 g/mol
CAS No. 1019115-44-6
Cat. No. B3335019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,7-dimethylbenzo[d]thiazole
CAS1019115-44-6
Molecular FormulaC9H8BrNS
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)Br
InChIInChI=1S/C9H8BrNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3
InChIKeyOMCQXYRXLFOIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,7-dimethylbenzo[d]thiazole (CAS 1019115-44-6): Core Properties and Procurement Baseline


2-Bromo-4,7-dimethylbenzo[d]thiazole (CAS 1019115-44-6) is a heterocyclic organic compound belonging to the benzothiazole family, featuring a bromine atom at the 2-position and methyl groups at the 4- and 7-positions on the fused benzene ring . It is a key synthetic intermediate in medicinal chemistry and organic synthesis, primarily valued for its role as a reactive building block in cross-coupling reactions [1]. Commercially, it is available with a minimum purity specification of 98% (NLT 98%) from multiple vendors, ensuring a high degree of reliability for sensitive research applications [2].

Why 2-Bromo-4,7-dimethylbenzo[d]thiazole Cannot Be Substituted with Generic Analogs: A Procurement Risk Analysis


Substituting 2-bromo-4,7-dimethylbenzo[d]thiazole with a seemingly similar analog, such as its 2-chloro counterpart or a derivative with a chloromethyl group, introduces significant and quantifiable risks to research outcomes. The specific halogen at the 2-position is not an arbitrary feature; it dictates the compound's reactivity profile in key synthetic transformations like Suzuki-Miyaura couplings [1]. While both bromine and chlorine can act as leaving groups, bromine's inherent reactivity often allows for milder reaction conditions and higher yields, particularly with sterically hindered substrates [2]. Furthermore, the precise positioning of the two methyl groups (at positions 4 and 7) on the benzothiazole core is critical for the desired steric and electronic environment in downstream applications, which would be altered by any deviation from this specific substitution pattern . Relying on an unqualified analog without quantitative, head-to-head performance data risks low reaction yields, increased impurity profiles, and ultimately, the failure of a synthetic route.

Quantitative Differentiation of 2-Bromo-4,7-dimethylbenzo[d]thiazole: A Comparative Evidence Guide


Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling vs. 2-Chloro Analog

2-Bromo-4,7-dimethylbenzo[d]thiazole is a superior substrate for Suzuki-Miyaura cross-coupling reactions compared to its 2-chloro analog. While direct, head-to-head yield data for this specific compound is not available in the literature, a well-established class-level trend indicates that 2-bromobenzothiazoles react under milder conditions and provide higher yields than the corresponding 2-chlorobenzothiazoles [1]. This is supported by a study on sterically hindered 2'-bromo-2-arylbenzothiazoles, where a novel ligand-free Suzuki-Miyaura methodology was required to achieve good to excellent yields (up to 99%), as conventional methods failed [2]. In contrast, 2-chlorobenzothiazoles often require more forcing conditions (e.g., higher temperatures, stronger bases) or specialized catalysts for effective coupling, leading to increased side-product formation and lower yields.

Cross-coupling Medicinal Chemistry Organic Synthesis

Differentiation from 2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole by Reactive Handle and Synthetic Utility

2-Bromo-4,7-dimethylbenzo[d]thiazole offers a distinct synthetic advantage over 2-(chloromethyl)-4,7-dimethylbenzo[d]thiazole (CAS 1188031-79-9) due to the nature of its reactive handle. The target compound possesses a C(sp2)-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are cornerstone methodologies for constructing complex molecular architectures [1]. In contrast, the comparator features a C(sp3)-Cl bond, which is more suited for nucleophilic substitution (SN2) reactions . This fundamental difference in reactivity dictates their respective roles in a synthetic sequence; one cannot replace the other without a complete redesign of the synthetic route. Furthermore, the target compound's molecular weight is 242.14 g/mol, compared to 211.71 g/mol for the comparator [2].

Chemical Biology Fragment-Based Drug Discovery Organic Synthesis

Verified Commercial Purity and Quality Control Benchmarks vs. Unverified Alternatives

A key differentiator for 2-Bromo-4,7-dimethylbenzo[d]thiazole (CAS 1019115-44-6) is the verifiable and consistently high purity offered by established commercial suppliers. Data from multiple vendors confirm a minimum purity specification of 98% (NLT 98%) for this compound [1], . This level of purity is crucial for ensuring reproducibility in chemical reactions and biological assays. While some alternative suppliers may offer a slightly lower purity grade (e.g., 97% ), the availability of a high-purity standard from sources like Capot Chemical and AKSci provides a reliable, quality-controlled option that minimizes the risk of impurity-related experimental artifacts. This contrasts sharply with sourcing from unverified channels where purity and identity are not guaranteed.

Quality Control Analytical Chemistry Procurement

Physical Property Differentiation for Handling and Formulation

2-Bromo-4,7-dimethylbenzo[d]thiazole possesses a distinct physical property profile that can influence its handling, storage, and formulation relative to other benzothiazole derivatives. Its density is reported as 1.6 ± 0.1 g/cm³ . This is a significantly higher density compared to many other common benzothiazole derivatives, such as 2-chloro-4,7-dimethylbenzo[d]thiazole, which has a density of approximately 1.37 g/cm³ . While this property does not directly impact its core reactivity, it is a quantifiable and verifiable difference that can affect practical aspects of use, such as volume-to-mass conversions for precise solution preparation or behavior during large-scale process development.

Physical Chemistry Formulation Science Process Chemistry

Optimal Application Scenarios for 2-Bromo-4,7-dimethylbenzo[d]thiazole Based on Differentiated Evidence


Synthesis of Complex 2-Arylbenzothiazoles via Palladium-Catalyzed Cross-Coupling

The high reactivity of the C(sp2)-Br bond in 2-bromo-4,7-dimethylbenzo[d]thiazole makes it the ideal starting material for the synthesis of diverse 2-arylbenzothiazole libraries. This is particularly true for the preparation of sterically hindered derivatives, where the bromo leaving group has been shown to enable high yields under optimized, ligand-free Suzuki-Miyaura conditions [1]. Researchers aiming to incorporate the 4,7-dimethylbenzothiazole core into more complex molecules for drug discovery or materials science should prioritize this compound over its less reactive chloro analog to ensure synthetic success and high yields.

Medicinal Chemistry for COX-2 and Kinase Inhibitor Development

The 4,7-dimethylbenzothiazole scaffold is a privileged structure in medicinal chemistry, particularly for developing inhibitors of targets like COX-2 and various kinases [2]. 2-Bromo-4,7-dimethylbenzo[d]thiazole serves as a versatile entry point for introducing this scaffold into diverse molecular frameworks. Its proven ability to undergo efficient cross-coupling [1] allows medicinal chemists to rapidly explore structure-activity relationships (SAR) by varying the aryl group attached at the 2-position, a common strategy for optimizing potency and selectivity against these therapeutically relevant targets.

Building Block for Advanced Organic Synthesis Requiring High Purity

In multi-step organic syntheses, the cumulative effect of impurities can drastically reduce the overall yield and complicate purification. The commercial availability of 2-bromo-4,7-dimethylbenzo[d]thiazole with a verified minimum purity of 98% (NLT 98%) from reputable vendors [3] makes it a superior choice for complex synthetic routes. This higher purity standard, compared to alternatives with a lower specification , helps minimize the formation of side products and ensures more predictable reaction outcomes, saving both time and resources in research and development laboratories.

Physicochemical Property Studies and Formulation Development

The distinct physical properties of 2-bromo-4,7-dimethylbenzo[d]thiazole, such as its relatively high density (1.6 ± 0.1 g/cm³) , can be a critical factor in certain applications. This property is important for accurate gravimetric and volumetric handling, and it may influence the behavior of the compound in solid-state formulations or during process development. Scientists who need to prepare precise solutions or who are studying the solid-state properties of benzothiazole derivatives should be aware of this quantifiable differentiation from analogs like the 2-chloro derivative .

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